

# A Comparative Meta-analysis of Galectin-3 Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Selvigaltin |           |
| Cat. No.:            | B10821601   | Get Quote |

An essential guide for researchers and drug development professionals, this report provides a comprehensive meta-analysis of clinical trials involving key galectin-3 inhibitors. It offers a comparative look at their efficacy, safety, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical player in a wide array of pathological processes, including inflammation, fibrosis, and cancer progression. Its multifaceted role has made it a compelling target for therapeutic intervention. This guide synthesizes the latest clinical trial data for three leading galectin-3 inhibitors: Belapectin (GR-MD-02), GB0139 (TD139), and GB1211, providing a clear comparison of their performance in various disease indications.

## **Comparative Efficacy of Galectin-3 Inhibitors**

The clinical development of galectin-3 inhibitors has spanned multiple therapeutic areas, from liver disease and pulmonary fibrosis to oncology. The following tables summarize the key efficacy outcomes from major clinical trials of Belapectin, GB0139, and GB1211.

# Belapectin (GR-MD-02) in Non-Alcoholic Steatohepatitis (NASH) Cirrhosis

Belapectin is a complex carbohydrate drug that targets galectin-3.[1][2] It has been primarily investigated for its anti-fibrotic effects in patients with NASH cirrhosis.



| Clinical Trial            | Phase | Indication                                    | Primary<br>Endpoint                               | Key Findings                                                                                                                                                                                                                                                                                                 |
|---------------------------|-------|-----------------------------------------------|---------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NAVIGATE<br>(NCT04365868) | 2b/3  | NASH Cirrhosis<br>with Portal<br>Hypertension | Prevention of<br>new esophageal<br>varices        | In the perprotocol population, the 2 mg/kg dose showed a statistically significant 49.3% reduction in the incidence of new varices compared to placebo (p=0.04).[3][4] The 4 mg/kg dose did not reach statistical significance.[3][4] The primary endpoint in the intent-to-treat population was not met.[5] |
| NASH-CX<br>(NCT02462967)  | 2b    | NASH Cirrhosis with Portal Hypertension       | Change in Hepatic Venous Pressure Gradient (HVPG) | The trial did not meet its primary endpoint of a significant reduction in HVPG compared to placebo.[1][6] [7] However, in a subgroup of patients without esophageal varices, the 2                                                                                                                           |



mg/kg dose was associated with a reduction in HVPG and the development of new varices.[1]

# **GB0139 (TD139) in Pulmonary and Inflammatory Conditions**

GB0139 is an inhaled small molecule inhibitor of galectin-3 designed for respiratory diseases.



| Clinical Trial              | Phase | Indication                                | Primary<br>Endpoint                         | Key Findings                                                                                                                                                                                                                                          |
|-----------------------------|-------|-------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GALACTIC-1<br>(NCT03832946) | 2b    | Idiopathic<br>Pulmonary<br>Fibrosis (IPF) | Change in<br>Forced Vital<br>Capacity (FVC) | The trial did not meet its primary endpoint. The mean change in FVC from baseline to week 52 was -316.6 ml in the 3 mg GB0139 arm compared to -127.4 ml in the placebo arm.[8] [9] Galecto has discontinued the development of GB0139 for IPF. [8][9] |
| Phase 2a<br>(NCT02257177)   | 2a    | Idiopathic<br>Pulmonary<br>Fibrosis (IPF) | Safety and Tolerability                     | Treatment was well-tolerated. Dose-dependent reductions in galectin-3 levels in lung macrophages were observed, with a mean reduction of 78.60% in the 10 mg group.[10] This was associated with reductions in plasma                                 |



|                         |       |                         |                            | biomarkers of IPF.[10][11]                                                                                                                                                                                                            |
|-------------------------|-------|-------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DEFINE<br>(NCT04473053) | 1b/2a | COVID-19<br>Pneumonitis | Safety and<br>Tolerability | Inhaled GB0139 was well- tolerated with no treatment-related serious adverse events.[12][13] [14][15] The study demonstrated target engagement with a decrease in circulating galectin-3 (p=0.0099 vs. standard of care).[12][13][14] |

## **GB1211** in Liver Disease and Oncology

GB1211 is an orally administered small molecule inhibitor of galectin-3.



| Clinical Trial              | Phase | Indication                                              | Primary<br>Endpoint                                  | Key Findings                                                                                                                                                                                                                          |
|-----------------------------|-------|---------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GULLIVER-2<br>(NCT05009680) | 1b/2a | Hepatic<br>Impairment and<br>Decompensated<br>Cirrhosis | Safety,<br>Tolerability, and<br>Pharmacokinetic<br>s | The drug was well-tolerated.  [16] Statistically significant reductions in liver enzymes ALT (p<0.0005), AST (p<0.005), and GGT (p<0.05) were observed after 12 weeks of treatment, suggesting a positive therapeutic effect.[17][18] |
| GALLANT-1<br>(NCT05240131)  | 1b/2a | Non-Small Cell<br>Lung Cancer<br>(NSCLC)                | Safety and Tolerability                              | In combination with atezolizumab, objective tumor responses were observed in 60% of patients (3 out of 5) at the recommended Phase 2 dose, which compares favorably to historical response rates of 22-38% for atezolizumab           |



monotherapy.[19]

## Safety and Tolerability Profile

Across the clinical trials, the investigated galectin-3 inhibitors have generally demonstrated a favorable safety profile.

- Belapectin: In the NAVIGATE and NASH-CX trials, belapectin was well-tolerated with no significant safety signals.[1][7] The incidence of adverse events and serious adverse events was comparable between the belapectin and placebo groups.[4]
- GB0139: While the GALACTIC-1 trial for IPF was discontinued due to lack of efficacy, the safety analysis noted a significant number of IPF-like treatment-emergent adverse events in the active arm.[8][9] However, in the DEFINE trial for COVID-19 pneumonitis, inhaled GB0139 was found to be safe and well-tolerated.[12][13][14][15]
- GB1211: In the GULLIVER-2 trial, GB1211 was well-tolerated in patients with decompensated cirrhosis, with no treatment-related adverse events reported in some cohorts. No adverse events were reported in the single-dose pharmacokinetic parts of the study.[16]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the key experimental protocols used in the evaluation of these galectin-3 inhibitors.

# Measurement of Hepatic Venous Pressure Gradient (HVPG)

HVPG is the gold standard for assessing clinically significant portal hypertension.[21]

- Procedure: A balloon-tipped catheter is inserted, typically through the jugular or femoral vein, and advanced into a hepatic vein under fluoroscopic guidance.[22][23]
- Pressure Readings:



- Free Hepatic Venous Pressure (FHVP): Measured with the catheter tip floating freely in the hepatic vein.[22][24]
- Wedged Hepatic Venous Pressure (WHVP): Measured after inflating the balloon to occlude the hepatic vein.[22][24]
- Calculation: HVPG is calculated as the difference between WHVP and FHVP (HVPG = WHVP - FHVP).[25]
- Quality Control: Measurements are typically repeated at least three times to ensure stability and accuracy.[21]

## **Assessment of Forced Vital Capacity (FVC)**

FVC is a key measure of lung function and a primary endpoint in clinical trials for idiopathic pulmonary fibrosis.[26][27]

- Procedure: Spirometry is used to measure the total volume of air that can be forcibly exhaled after a maximal inhalation.
- Standardization: To ensure data quality and comparability across trial sites, strict adherence
  to standardized protocols, such as those from the American Thoracic Society/European
  Respiratory Society (ATS/ERS), is essential.[28] This includes regular calibration of
  spirometers and rigorous training of technicians.[28]
- Data Analysis: Longitudinal changes in FVC over time are analyzed to assess disease progression.[26] Mixed-effects models are often used to account for repeated measures and potential dropouts.[29]

## Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).



### Simplified Galectin-3 Signaling Pathway in Fibrosis



Click to download full resolution via product page

Caption: Galectin-3 signaling in fibrosis.



### General Clinical Trial Workflow for Galectin-3 Inhibitors



Click to download full resolution via product page

Caption: Clinical trial workflow.



## Logical Comparison of Galectin-3 Inhibitors

**NASH Cirrhosis** 

#### Intravenous



Small Molecule

Click to download full resolution via product page

Caption: Galectin-3 inhibitor comparison.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Galectin Therapeutics' Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology | Galectin Therapeutics Inc.
   [investor.galectintherapeutics.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. firstwordpharma.com [firstwordpharma.com]

## Validation & Comparative





- 5. hcplive.com [hcplive.com]
- 6. Belapectin misses endpoints in NASH trial | MDedge [ma1.mdedge.com]
- 7. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic
   Steatohepatitis With Cirrhosis and Portal Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galecto Announces Topline Results from Phase 2b GALACTIC-1 Trial of GB0139 for the Treatment of Idiopathic Pulmonary Fibrosis | Galecto [ir.galecto.com]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 12. An Inhaled Galectin-3 Inhibitor in COVID-19 Pneumonitis: A Phase Ib/IIa Randomized Controlled Clinical Trial (DEFINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Inhaled Galectin-3 Inhibitor in COVID-19 Pneumonitis: A Phase Ib/IIa Randomized Controlled Clinical Trial (DEFINE) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. Single-Dose Pharmacokinetics and Safety of the Oral Galectin-3 Inhibitor, Selvigaltin (GB1211), in Participants with Hepatic Impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ysioscapital.com [ysioscapital.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Galecto Announces First Patient Dosed in an [globenewswire.com]
- 20. First Patient Enrolls in Phase 2 GB1211-Pembrolizumab Trial [synapse.patsnap.com]
- 21. Video: Measurement of the Hepatic Venous Pressure Gradient and Transjugular Liver Biopsy [jove.com]
- 22. Portal pressure monitoring—state-of-the-art and future perspective Xu Annals of Translational Medicine [atm.amegroups.org]
- 23. Measurement of the Hepatic Venous Pressure Gradient and Transjugular Liver Biopsy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmjopen.bmj.com [bmjopen.bmj.com]
- 25. Application of a standardised protocol for hepatic venous pressure gradient measurement improves quality of readings and facilitates reduction of variceal bleeding in cirrhotics PMC [pmc.ncbi.nlm.nih.gov]



- 26. atsjournals.org [atsjournals.org]
- 27. Using forced vital capacity (FVC) in the clinic to monitor patients with idiopathic pulmonary fibrosis (IPF): pros and cons PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. worldwide.com [worldwide.com]
- 29. Modelling Forced Vital Capacity in Idiopathic Pulmonary Fibrosis: Optimising Trial Design
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-analysis of Galectin-3 Inhibitors in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821601#meta-analysis-of-clinical-trials-involving-galectin-3-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com